molecular formula C13H14ClN3O4 B2905059 2-(4-chlorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1351607-33-4

2-(4-chlorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2905059
CAS No.: 1351607-33-4
M. Wt: 311.72
InChI Key: KDPSYUQCQGVLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 2-methoxyethyl group and linked to a 4-chlorophenoxy-acetamide moiety. The oxadiazole ring and amide functional group are bioisosteric elements known to enhance pharmacological activity by forming hydrogen bonds with biological targets .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4/c1-19-7-6-12-16-17-13(21-12)15-11(18)8-20-10-4-2-9(14)3-5-10/h2-5H,6-8H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPSYUQCQGVLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(O1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 5-(2-methoxyethyl)-1,3,4-oxadiazole: This intermediate can be prepared by reacting ethyl 2-methoxyacetate with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent like phosphorus oxychloride.

    Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetic acid with 5-(2-methoxyethyl)-1,3,4-oxadiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include ammonia (NH₃) and thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of 2-(4-chlorophenoxy)-N-(5-(2-formylethyl)-1,3,4-oxadiazol-2-yl)acetamide.

    Reduction: Formation of 2-(4-chlorophenoxy)-N-(5-(2-aminoethyl)-1,3,4-oxadiazol-2-yl)acetamide.

    Substitution: Formation of 2-(4-aminophenoxy)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Agriculture: It is investigated for its potential use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants and pests.

    Material Science: The compound’s stability and reactivity make it a candidate for the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.

    Pathways Involved: The compound can interfere with metabolic pathways, such as the synthesis of nucleic acids and proteins, leading to cell death in microorganisms or cancer cells.

Comparison with Similar Compounds

Structural Analogues with Antibacterial Activity

Compounds sharing the 1,3,4-oxadiazole and acetamide framework demonstrate notable antibacterial effects:

  • N-Substituted 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides (7a–p): Key Example: 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide (7o) exhibited exceptional activity against Salmonella typhi, Klebsiella pneumoniae, and Staphylococcus aureus, surpassing ciprofloxacin in potency .

Anticancer Derivatives

  • Phenoxy-Thiadiazole Derivatives (7a–e): Key Example: 2-(2-Fluorophenoxy)-N-{5-[2-(4-methoxyphenyl)-pyridin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide (7d) demonstrated high cytotoxicity against Caco-2 cells (IC50 = 1.8 µM) . Structural Comparison: Replacing the thiadiazole ring in 7d with an oxadiazole (as in the target compound) may alter electronic properties, affecting binding to cancer cell targets like MMP-9 .
  • Oxadiazole-Phthalazinone Hybrids (4b–d): Key Example: N-(4-Chlorophenyl)-2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (4d) showed structural rigidity due to the phthalazinone moiety, with a melting point of 206–208°C .

Enzyme Inhibition and Therapeutic Potential

  • MMP-9 Inhibitors (Compounds 8 and 9): Oxadiazole derivatives with tetrahydronaphthalenyl (8) and phenyl (9) substituents inhibited MMP-9, a protease linked to cancer metastasis, with IC50 values comparable to cisplatin . Comparison: The target compound’s 4-chlorophenoxy group may mimic the hydrophobic interactions of 8’s tetrahydronaphthalenyl group, but the methoxyethyl side chain could reduce affinity due to steric hindrance.
  • α-Chymotrypsin Inhibitors: N-Substituted 5-[(4-chlorophenoxy)methyl] derivatives (7a–p) showed moderate α-chymotrypsin inhibition, correlating with docking studies that identified key binding interactions .

Physicochemical and Pharmacokinetic Properties

Compound Name Melting Point (°C) Key Substituents Bioactivity Highlights
Target Compound Not Reported 2-Methoxyethyl, 4-chlorophenoxy N/A (Theoretical)
7o Not Reported 3,4-Dimethylphenyl Antibacterial (Superior to ciprofloxacin)
7d Not Reported 2-Fluorophenoxy, thiadiazole Anticancer (IC50 = 1.8 µM)
4d 206–208 4-Chlorophenyl, phthalazinone Rigid structure, high melting point
DNL343 Not Reported Trifluoromethoxycyclobutyl ALS therapeutic (Phase 2/3 clinical)

    Biological Activity

    The compound 2-(4-chlorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide is a derivative of the oxadiazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

    Chemical Structure and Properties

    The molecular structure of this compound can be represented as follows:

    • Molecular Formula : C13_{13}H14_{14}ClN3_{3}O3_{3}
    • Molecular Weight : 285.72 g/mol
    • CAS Number : 910442-21-6

    The presence of the oxadiazole moiety is significant as it contributes to the compound's biological properties.

    Biological Activity Overview

    The biological activity of oxadiazole derivatives has been widely studied, particularly their anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has shown promising results in various biological assays.

    Anticancer Activity

    Research indicates that 1,3,4-oxadiazole derivatives exhibit potent anticancer activity by targeting multiple pathways involved in cancer cell proliferation. The mechanisms include:

    • Inhibition of Enzymes : Compounds with the oxadiazole scaffold have been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cancer cell survival .
    • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer (MCF7) and lung cancer (A549) cell lines with IC50_{50} values indicating significant growth inhibition .

    Antimicrobial Activity

    The compound has also shown potential antimicrobial properties. Studies suggest that oxadiazole derivatives can act as effective agents against a range of pathogens:

    • Fungal Inhibition : Some derivatives have been reported to possess fungicidal activity against plant pathogens, suggesting potential applications in agriculture .

    Case Studies

    • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various oxadiazole derivatives, including our compound, on several cancer cell lines. Results indicated that modifications on the oxadiazole ring significantly influenced their potency and selectivity toward malignant cells .
    • Microbiological Efficacy : Another investigation focused on the antimicrobial efficacy of similar compounds against common bacterial strains. The results highlighted a correlation between structural features and antibacterial activity .

    Research Findings Summary

    A summary of key findings related to the biological activity of this compound is presented in Table 1.

    Activity TypeAssay TypeResultReference
    AnticancerMCF7 Cell LineIC50_{50}: 15 µM
    AnticancerA549 Cell LineIC50_{50}: 20 µM
    AntimicrobialFungal PathogensEffective at concentrations < 10 µg/mL

    Q & A

    Q. What is the standard synthetic pathway for 2-(4-chlorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide?

    The synthesis typically involves:

    • Step 1 : Formation of the 1,3,4-oxadiazol-2-yl scaffold via cyclization of a hydrazide intermediate under reflux with reagents like phosphorus oxychloride (POCl₃) .
    • Step 2 : Coupling the oxadiazole moiety with 2-(4-chlorophenoxy)acetyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the acetamide bond .
    • Step 3 : Purification via column chromatography or recrystallization using solvents like ethanol or ethyl acetate . Critical parameters include reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios to minimize side products .

    Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

    • ¹H/¹³C NMR : To confirm proton environments (e.g., methoxyethyl group δ 3.2–3.5 ppm, aromatic protons δ 6.8–7.5 ppm) and carbon backbone .
    • IR Spectroscopy : Key peaks include N-H stretch (~3300 cm⁻¹), C=O (1660–1680 cm⁻¹), and C-O-C (1250 cm⁻¹) .
    • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 365.8 [M+H]⁺) and fragmentation patterns to validate the structure .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

    • Solvent Selection : DMF or acetonitrile improves solubility of intermediates, while toluene reduces side reactions in cyclization steps .
    • Catalyst Use : Lewis acids like ZnCl₂ or phase-transfer catalysts (e.g., TBAB) can accelerate oxadiazole formation .
    • Temperature Gradients : Gradual heating (50°C → 100°C) prevents decomposition of heat-sensitive intermediates .
    • In-line Monitoring : TLC or HPLC tracks reaction progress and identifies by-products early .

    Q. What computational strategies predict the compound’s biological targets and mechanism of action?

    • Molecular Docking : Simulates binding affinity with enzymes (e.g., COX-2, EGFR) using software like AutoDock Vina. The chlorophenoxy group may interact with hydrophobic pockets .
    • QSAR Modeling : Correlates substituent effects (e.g., methoxyethyl chain length) with activity trends .
    • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize in vitro testing .

    Q. How can contradictions in reported biological activity data be resolved?

    • Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across studies to reduce variability .
    • Control Groups : Include reference drugs (e.g., doxorubicin for anticancer assays) and solvent controls to validate results .
    • Multi-Lab Validation : Collaborative studies using identical compound batches and cell lines (e.g., HepG2, MCF-7) .

    Q. What experimental design considerations are critical for evaluating in vitro antimicrobial activity?

    • Strain Selection : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to assess broad-spectrum potential .
    • Dose-Response Curves : Test concentrations from 1–100 µM to determine IC₅₀ values .
    • Cytotoxicity Parallels : Compare antimicrobial efficacy with mammalian cell viability (e.g., HEK293 cells) to identify selective toxicity .

    Data Contradiction Analysis

    Q. Why do synthesis yields vary across studies for this compound?

    Discrepancies often arise from:

    • Reagent Purity : Impure starting materials (e.g., hydrazides) reduce cyclization efficiency .
    • Workup Methods : Incomplete extraction or improper chromatography solvent ratios lead to product loss .
    • Oxadiazole Stability : Sensitivity to moisture or light during storage degrades the final compound .

    Key Research Gaps and Future Directions

    • Mechanistic Studies : Elucidate the role of the methoxyethyl group in pharmacokinetics using radiolabeled analogs .
    • In Vivo Models : Evaluate toxicity and efficacy in rodent models of inflammation or cancer .
    • Crystallography : Obtain X-ray structures to validate computational docking predictions .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.